molecular formula C22H19N3OS B2555720 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895008-94-3

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2555720
CAS RN: 895008-94-3
M. Wt: 373.47
InChI Key: OLTWRHHYIGPOTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide derivatives were synthesized and confirmed by spectral (FTIR, IR and MS) data and elemental (C, H, N) analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystallographic data of 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives have been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the cytotoxicity of some novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives against human cancer cell lines, including HepG2 and MDA-MB-231, has been evaluated .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide derivatives often involves complex organic reactions aiming at incorporating thiazolyl and pyridyl groups into acetamide frameworks. For instance, one study explored alternative products in a one-pot reaction involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, leading to the formation of related thiazolyl and phenylnicotinamide compounds (Krauze et al., 2007). Such synthetic pathways are crucial for developing compounds with potential therapeutic applications.

Biological Activities and Pharmacological Potential

The derivatives of this compound have been studied for their biological activities, including kinase inhibitory effects and anticancer properties. For example, thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory activities against Src kinase, with some compounds demonstrating potential anticancer effects against various human carcinoma cell lines (Fallah-Tafti et al., 2011). Such studies are instrumental in drug discovery, highlighting the therapeutic relevance of these compounds.

Material Science Applications

While the primary focus of research on this compound derivatives has been in the field of medicinal chemistry, there are implications for their use in material science. The photophysical properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs) of similar benzothiazolinone acetamide analogs have been investigated, suggesting applications beyond pharmacology (Mary et al., 2020).

Mechanism of Action

While the exact mechanism of action for MBT-PPA is not specified, similar compounds have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV) .

Future Directions

The future directions for research on MBT-PPA and similar compounds could include further evaluation of their potential as anti-tubercular agents , as well as their cytotoxic activity against various human cancer cell lines .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-9-10-19-20(12-16)27-22(24-19)25(15-18-8-5-11-23-14-18)21(26)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTWRHHYIGPOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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